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Compound of Interest

Compound Name: 2-Hydroxy-6-methylbenzaldehyde

Cat. No.: B095053 Get Quote

A Comparative Spectroscopic Analysis of 2-
Hydroxy-6-methylbenzaldehyde
For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural and electronic properties of organic molecules is paramount. Spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-

IR) spectroscopy are indispensable tools for elucidating molecular structures. This guide

provides a detailed spectroscopic analysis of 2-Hydroxy-6-methylbenzaldehyde, comparing

its spectral features with those of related benzaldehyde derivatives to offer insights into the

effects of substituent groups on their spectroscopic properties.

Spectroscopic Data Summary
The following tables summarize the key ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for 2-
Hydroxy-6-methylbenzaldehyde and selected alternative compounds for comparison.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Ar-H -CHO -OH -CH₃

2-Hydroxy-6-

methylbenzaldeh

yde

7.42 (t), 6.90 (d),

6.78 (d)
10.33 (s) 11.85 (s) 2.58 (s)

Salicylaldehyde

(2-

Hydroxybenzalde

hyde)

7.50-6.80 (m) 9.88 (s) 11.05 (s) -

Benzaldehyde 7.90-7.50 (m) 10.00 (s) - -

4-

Methylbenzaldeh

yde

7.75 (d), 7.30 (d) 9.95 (s) - 2.43 (s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound C=O
Ar-C
(Substituted)

Ar-C
(Unsubstituted
)

-CH₃

2-Hydroxy-6-

methylbenzaldeh

yde

196.5

161.5 (C-OH),

140.8 (C-CH₃),

121.8 (C-CHO)

135.5, 129.8,

118.0
20.1

Salicylaldehyde

(2-

Hydroxybenzalde

hyde)

196.4
161.4 (C-OH),

119.9 (C-CHO)

136.6, 133.5,

119.5, 117.6
-

Benzaldehyde 192.3 136.5 (C-CHO)
134.4, 129.7,

129.0
-

4-

Methylbenzaldeh

yde

192.1
145.1 (C-CH₃),

134.3 (C-CHO)
129.8, 129.7 21.8
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Table 3: FT-IR Spectroscopic Data (Characteristic Peaks in cm⁻¹)

Compound ν(O-H)
ν(C-H)
aromatic

ν(C=O) ν(C-O)

2-Hydroxy-6-

methylbenzaldeh

yde

~3000-3400

(broad)
~3050 ~1650 ~1250

Salicylaldehyde

(2-

Hydroxybenzalde

hyde)

~3000-3400

(broad)
~3060 ~1665 ~1280

Benzaldehyde - ~3063 ~1703 -

4-

Methylbenzaldeh

yde

- ~3030 ~1701 -

Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400

MHz for ¹H and 100 MHz for ¹³C nuclei.

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5 mL of

deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an

internal standard (δ = 0.00 ppm).

¹H NMR Acquisition: The sample was placed in a 5 mm NMR tube. The spectrum was

acquired with a 30° pulse angle, a relaxation delay of 1.0 second, and an acquisition time of

4 seconds. Typically, 16 scans were accumulated for a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was obtained using a 45° pulse

angle with a relaxation delay of 2.0 seconds. The number of scans ranged from 512 to 1024,
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depending on the sample concentration.

Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier

transform. The resulting spectra were phase-corrected and calibrated against the TMS

signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the solid sample was ground with 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine,

homogeneous powder was obtained.

A portion of the mixture was transferred to a pellet-forming die.

The die was placed in a hydraulic press and a pressure of 7-8 tons was applied for 2-3

minutes to form a transparent or semi-transparent pellet.

Data Acquisition:

A background spectrum of the empty sample compartment was recorded.

The KBr pellet containing the sample was placed in a sample holder in the IR beam path.

The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Typically, 16 scans were co-added to improve the signal-to-noise ratio.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: Workflow of Spectroscopic Analysis.

Discussion and Comparison
The spectroscopic data reveals distinct features for 2-Hydroxy-6-methylbenzaldehyde when

compared to its analogs.

In the ¹H NMR spectrum, the aldehydic proton of 2-Hydroxy-6-methylbenzaldehyde appears

at a relatively downfield chemical shift (10.33 ppm) due to the electron-withdrawing effect of the

carbonyl group. The phenolic hydroxyl proton is observed at an even further downfield position

(11.85 ppm), indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl
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oxygen. The presence of the methyl group at the 6-position influences the chemical shifts of the

aromatic protons through its electron-donating nature.

The ¹³C NMR spectrum shows the carbonyl carbon at 196.5 ppm, which is characteristic for

aromatic aldehydes. The positions of the aromatic carbon signals are influenced by the

hydroxyl, methyl, and aldehyde substituents. The upfield shift of the methyl carbon (20.1 ppm)

is typical for an alkyl group attached to an aromatic ring.

The FT-IR spectrum of 2-Hydroxy-6-methylbenzaldehyde displays a broad absorption band

for the hydroxyl group, confirming the presence of hydrogen bonding. The carbonyl stretching

frequency is observed at a lower wavenumber (~1650 cm⁻¹) compared to benzaldehyde

(~1703 cm⁻¹), which is also a consequence of the intramolecular hydrogen bonding that

weakens the C=O bond.

By comparing the spectral data of 2-Hydroxy-6-methylbenzaldehyde with salicylaldehyde,

benzaldehyde, and 4-methylbenzaldehyde, researchers can gain a deeper understanding of

how the type and position of substituents on the benzene ring affect the electronic environment

and, consequently, the spectroscopic signatures of these molecules. This comparative

approach is crucial for the unambiguous identification and characterization of novel compounds

in drug discovery and development.

To cite this document: BenchChem. [spectroscopic analysis (1H NMR, 13C NMR, FT-IR) of
2-Hydroxy-6-methylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095053#spectroscopic-analysis-1h-nmr-13c-nmr-ft-ir-
of-2-hydroxy-6-methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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